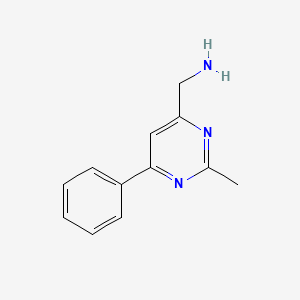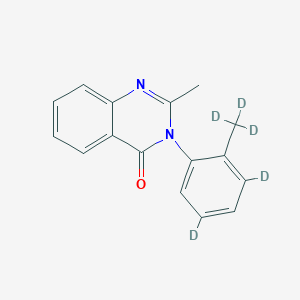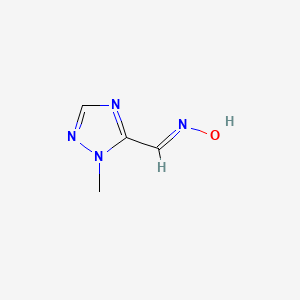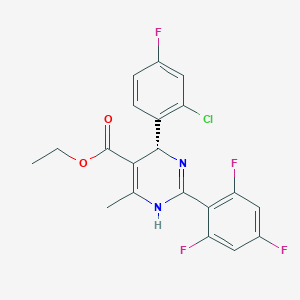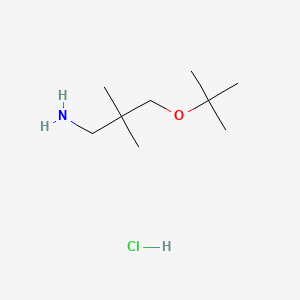
3,5-Bis(2-cyanopropan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid typically involves the reaction of 3,5-dimethylbenzoic acid with cyanide sources under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is on achieving high purity and yield, which is crucial for its application as a reference standard in pharmaceutical testing .
化学反応の分析
Types of Reactions
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted aromatic compounds.
科学的研究の応用
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
作用機序
The mechanism of action of 3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is not well-documented, but it is related to its role as an impurity in the synthesis of aromatase inhibitors. Aromatase inhibitors work by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone receptor-positive breast cancer .
類似化合物との比較
Similar Compounds
3,5-Bis(2-cyanopropan-2-yl)benzoic Acid: Similar in structure and function.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Another structurally related compound.
Uniqueness
3,5-Bis(1-cyano-1-methylethyl)benzoic Acid is unique due to its specific application as an impurity standard in pharmaceutical testing. Its role in the synthesis of aromatase inhibitors also distinguishes it from other similar compounds .
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
3,5-bis(2-cyanopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-14(2,8-16)11-5-10(13(18)19)6-12(7-11)15(3,4)9-17/h5-7H,1-4H3,(H,18,19) |
InChIキー |
VUATUXZRGNXRDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
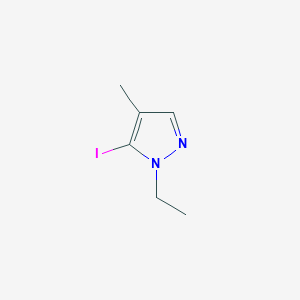
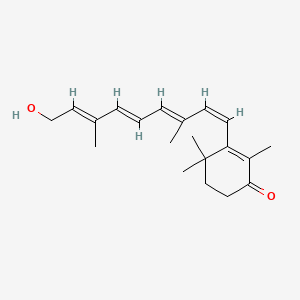
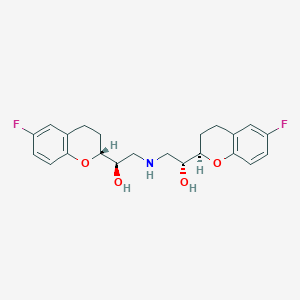
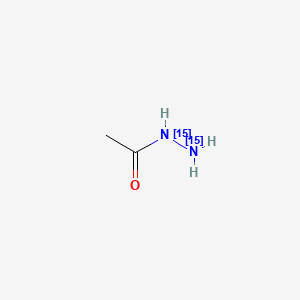
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
